
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diamino-6-chloropyrimidine and 2-(pyridin-2-yl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are commonly used to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for better control over reaction parameters and scalability.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium-based catalysts and bases like triethylamine (TEA) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications.
Scientific Research Applications
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used as a tool to study cellular processes and molecular interactions.
Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to receptors on the cell surface, modulating cellular responses.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of the compound, known for its use in various chemical reactions.
4-Chloro-2,6-diaminopyrimidine: Another related compound with similar chemical properties and applications.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A derivative with potent antitumor activity.
Uniqueness
6-Chloro-n4-methyl-n4-(2-(pyridin-2-yl)ethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine core with a pyridine moiety makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClN5 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-chloro-4-N-methyl-4-N-(2-pyridin-2-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-18(7-5-9-4-2-3-6-15-9)11-8-10(13)16-12(14)17-11/h2-4,6,8H,5,7H2,1H3,(H2,14,16,17) |
InChI Key |
CJLAYKFGZHCIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



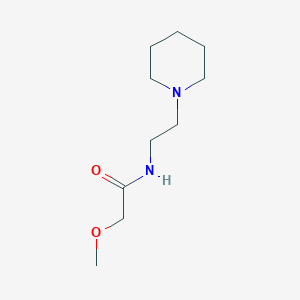

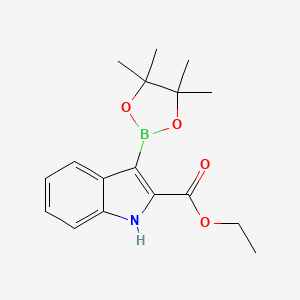
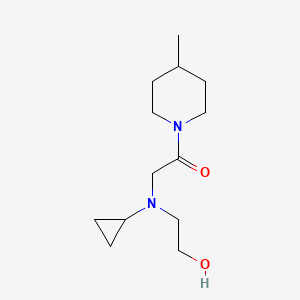
![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)
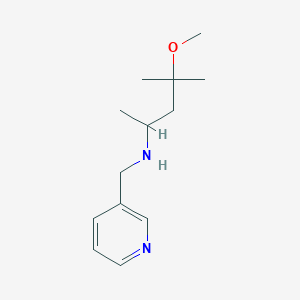

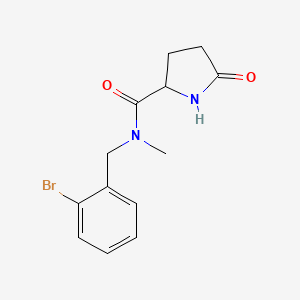
![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)

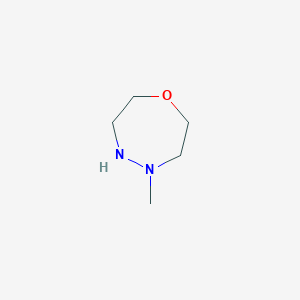
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
